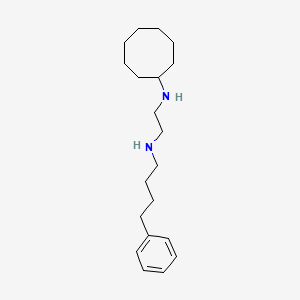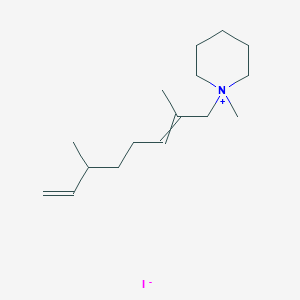
1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2,6-dimethylocta-2,7-dien-1-yl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Formation of Intermediate: The piperidine reacts with 2,6-dimethylocta-2,7-dien-1-yl bromide to form an intermediate compound.
Quaternization: The intermediate compound is then treated with methyl iodide to introduce the iodide ion, resulting in the formation of this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.
Análisis De Reacciones Químicas
1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide ions. These reactions are often carried out in the presence of a suitable solvent and catalyst.
Addition: The compound can participate in addition reactions with various reagents, leading to the formation of addition products.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. It is also studied for its potential use as a catalyst in various chemical reactions.
Biology: In biological research, the compound is investigated for its potential effects on cellular processes and its ability to interact with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent or as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound is studied for its potential use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, the compound may interact with signaling pathways involved in cell growth and differentiation, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide can be compared with other similar compounds, such as:
4-(2,6-Dimethylocta-2,7-dien-1-yl)-4-methylmorpholin-4-ium iodide: This compound has a similar structure but contains a morpholine ring instead of a piperidine ring.
Notopterol: This compound has a similar dimethylocta-dienyl group but is structurally different due to the presence of a furan ring.
(2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol: This compound has a different core structure but shares some functional groups with this compound.
Propiedades
Número CAS |
376365-34-3 |
|---|---|
Fórmula molecular |
C16H30IN |
Peso molecular |
363.32 g/mol |
Nombre IUPAC |
1-(2,6-dimethylocta-2,7-dienyl)-1-methylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C16H30N.HI/c1-5-15(2)10-9-11-16(3)14-17(4)12-7-6-8-13-17;/h5,11,15H,1,6-10,12-14H2,2-4H3;1H/q+1;/p-1 |
Clave InChI |
MOJBZJIRWMDWMB-UHFFFAOYSA-M |
SMILES canónico |
CC(CCC=C(C)C[N+]1(CCCCC1)C)C=C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
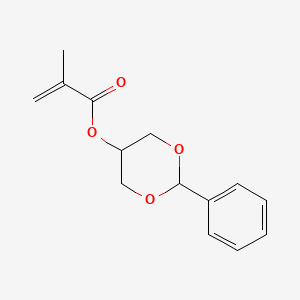
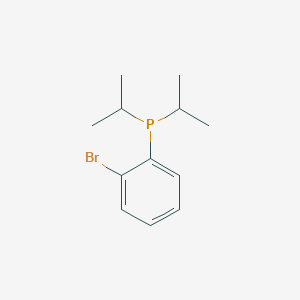
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)
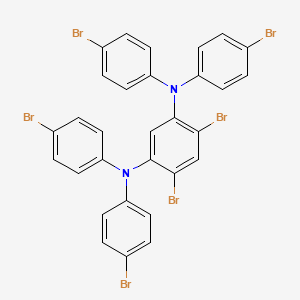

![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
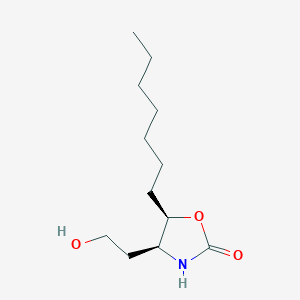
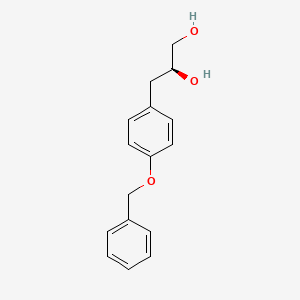
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)


